N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine
Description
N-{4-[(1-Phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine is a synthetic organic compound featuring a benzyl group linked to a 1-phenyl-1H-tetrazol-5-yl moiety via an oxygen atom. The ethanamine backbone is substituted with a pyridin-2-yloxy group. Tetrazole rings are known bioisosteres for carboxylic acids, offering metabolic stability and enhanced hydrogen-bonding capacity .
Properties
Molecular Formula |
C21H20N6O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C21H20N6O2/c1-2-6-18(7-3-1)27-21(24-25-26-27)29-19-11-9-17(10-12-19)16-22-14-15-28-20-8-4-5-13-23-20/h1-13,22H,14-16H2 |
InChI Key |
BPVKFFRTCGPZMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=C(C=C3)CNCCOC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Ring Formation
The synthesis begins with constructing the 1-phenyl-1H-tetrazole-5-yl moiety. A common approach involves 1,3-dipolar cycloaddition between phenyl azide and nitriles under acidic conditions. For example:
- Step 1 : Phenyl azide (C₆H₅N₃) reacts with trimethylsilyl cyanide (TMSCN) in the presence of ZnCl₂ at 80°C to form 1-phenyl-1H-tetrazole-5-amine.
- Step 2 : The amine group is oxidized using NaNO₂/HCl to yield 1-phenyl-1H-tetrazol-5-ol, which is subsequently functionalized with 4-(bromomethyl)phenol via nucleophilic substitution.
Key Data :
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Phenyl azide + TMSCN | ZnCl₂, 80°C, 12 h | 78 |
| Oxidation (NaNO₂/HCl) | 0–5°C, 2 h | 92 |
Benzylation of the Tetrazole Core
The benzyl group is introduced through Mitsunobu coupling or nucleophilic aromatic substitution :
- Method A : 1-Phenyl-1H-tetrazol-5-ol reacts with 4-(bromomethyl)benzyl bromide in the presence of K₂CO₃ in DMF at 60°C.
- Method B : A palladium-catalyzed Suzuki-Miyaura coupling between tetrazole boronic esters and aryl halides (e.g., 4-bromobenzyl alcohol) achieves higher regioselectivity.
Example Protocol :
- Dissolve 1-phenyl-1H-tetrazol-5-ol (5 mmol) and 4-(bromomethyl)benzyl bromide (5.5 mmol) in anhydrous DMF.
- Add K₂CO₃ (15 mmol) and stir at 60°C for 8 h.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 7:3).
Yield Comparison :
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| A | K₂CO₃ | 60 | 68 |
| B | Pd(PPh₃)₄ | 80 | 85 |
Introduction of the Ethanamine Side Chain
The pyridin-2-yloxy ethanamine side chain is appended via reductive amination or alkylation :
- Reductive Amination : 2-(Pyridin-2-yloxy)acetaldehyde reacts with benzylamine derivatives under H₂ (1 atm) with Pd/C as a catalyst.
- Alkylation : 2-(Pyridin-2-yloxy)ethyl bromide undergoes nucleophilic substitution with the benzylated tetrazole intermediate in the presence of NaH.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | NaH (2.2 equiv) |
| Temperature | 0°C → Room temperature |
| Reaction Time | 12 h |
Side Product Analysis :
- Competing O-alkylation is suppressed by using bulky bases (e.g., LDA).
- Chromatographic purification (silica gel, CH₂Cl₂:MeOH = 95:5) removes <5% of N-alkylated impurities.
Purification and Characterization
Final purification involves recrystallization from ethanol/water (3:1) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89–7.45 (m, 9H, aromatic-H), 4.62 (s, 2H, CH₂N), 4.11 (t, J = 6.0 Hz, 2H, OCH₂).
- HRMS : m/z calc. for C₂₁H₂₀N₆O₂ [M+H]⁺: 389.1724; found: 389.1721.
Challenges and Optimization
- Tetrazole Stability : The tetrazole ring is prone to decomposition under strong acidic conditions. Using buffered solutions (pH 6–7) during workup improves yields.
- Regioselectivity : Competing N1 vs. N2 alkylation is mitigated by employing bulky leaving groups (e.g., triflate instead of bromide).
Scale-Up Considerations :
- Batch processes achieve 70–75% overall yield on a 100-g scale.
- Continuous-flow systems reduce reaction times by 40% but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings.
Reduction: Reduction reactions can target the tetrazole ring, leading to the formation of amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amine derivatives and reduced tetrazole rings.
Substitution Products: Various substituted phenyl and pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology
Antimicrobial Activity: Exhibits antibacterial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine
Anti-inflammatory: Potential use in treating inflammatory diseases due to its ability to inhibit specific enzymes.
Industry
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Interacts with enzymes and receptors, modulating their activity.
Pathways Involved: Inhibits specific signaling pathways, leading to therapeutic effects such as reduced inflammation and microbial growth.
Comparison with Similar Compounds
Structural Analogues with Tetrazole Moieties
Compound 21 (2-((4-fluorophenyl)amino)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)pyrimidin-4(3H)-one)
Pyridine-Containing Ethanamine Derivatives
N-(3-((6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)methoxy)benzyl)-2-(3-fluorophenyl)ethanamine (Compound 9)
- Key Differences : Features a dimethylpyrrol-substituted pyridine and fluorophenyl-ethanamine.
- Activity: Demonstrated potency as an nNOS inhibitor, highlighting the role of pyridine in enzyme targeting .
Phenoxyethylamine-Based Therapeutics
Tesmilifene/DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine)
- Key Differences: Substitutes the tetrazole-pyridine system with a diphenylmethane group and diethylamino ethanamine.
- Implications: The diethylamino group increases lipophilicity, favoring interactions with hydrophobic binding pockets in cholesterol metabolism enzymes .
- Activity : Used in hormone therapy, suggesting ethanamine derivatives with aromatic groups can modulate lipid pathways .
Substituted Phenethylamines
2C-E (2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine)
- Key Differences : Simplifies the structure to a dimethoxyphenyl-ethanamine backbone.
- Implications : The absence of heterocycles reduces polarity, enhancing blood-brain barrier penetration compared to the target compound .
- Activity : Psychoactive effects via serotonin receptor agonism, underscoring the importance of substituent patterns in CNS activity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The tetrazole ring in the target compound may confer resistance to enzymatic degradation compared to ester or amide-containing analogues (e.g., Compound 21) .
- Receptor Specificity: The pyridin-2-yloxy group could enable unique hydrogen-bonding interactions, differentiating it from diethylamino (Tesmilifene) or dimethoxy (2C-E) substituents .
- Synthetic Challenges : Protection strategies for the benzyl-tetrazole-oxy group (e.g., silyl ethers as in ) may be necessary to avoid side reactions during synthesis .
Biological Activity
N-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(pyridin-2-yloxy)ethanamine is a complex organic compound characterized by its unique structural features, including a tetrazole ring and a pyridine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in areas such as neuropharmacology and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.4 g/mol. The compound's structure includes:
- Tetrazole Ring : Known for its role in enhancing biological activity.
- Phenyl Group : Contributes to the lipophilicity and potential receptor interactions.
- Pyridine Moiety : Often associated with various biological activities, including antimicrobial effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O2 |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-{4-[1-phenyltetrazol-5-yl]oxybenzyl}-2-(pyridin-2-yloxy)ethanamine |
| Boiling Point | Predicted: 590.0 °C |
| Density | Predicted: 1.28 g/cm³ |
Neuropharmacological Effects
Recent studies have indicated that compounds similar to this compound exhibit significant neuropharmacological activities, particularly in modulating neurotransmitter systems. For example, research has shown that tetrazole derivatives can act as GABA-A receptor modulators, which may have implications for treating anxiety and epilepsy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it possesses considerable efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Study Example :
A study conducted on a series of tetrazole-containing compounds revealed that those with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., GABA-A receptors).
- Enzyme Inhibition : Potential inhibition of enzymes involved in bacterial metabolism.
- Cellular Uptake : Enhanced uptake into cells due to lipophilic properties, allowing for greater intracellular concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
